Product packaging for H-D-Leu-leu-OH(Cat. No.:CAS No. 38689-31-5)

H-D-Leu-leu-OH

Cat. No.: B3180859
CAS No.: 38689-31-5
M. Wt: 244.33 g/mol
InChI Key: LCPYQJIKPJDLLB-ZJUUUORDSA-N
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Description

Significance of Dipeptides as Fundamental Peptide Units in Biochemical Systems

Dipeptides, consisting of two amino acids linked by a single peptide bond, are the most basic components of peptides and proteins. ontosight.ai Despite their simple structure, they can be biologically active and serve as more than just building blocks. bachem.com In biological systems, dipeptides can act as substrates or inhibitors for enzymes, participate in cell signaling, and influence metabolic pathways. ontosight.ai For instance, certain dipeptides have been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in blood pressure regulation. ontosight.ai

The body has specific transport systems for di- and tripeptides, such as PepT1 in the intestine and PepT2 in the kidneys, which allow for their absorption and reabsorption. bachem.com This efficient uptake mechanism makes dipeptides attractive candidates for drug development, as they can be orally administered and have low molecular weights. bachem.com Their simple structure also facilitates structure-activity relationship studies. bachem.com The diverse biological activities of short peptides, including dipeptides, have led to their investigation in various therapeutic areas like oncology and endocrinology. bachem.comcsic.es

Role of D-Amino Acids in Modulating Peptide Structure, Stability, and Biological Interactions

While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids play crucial roles in various biological contexts. lifetein.com The incorporation of D-amino acids into a peptide chain can significantly alter its three-dimensional structure. rsc.org This change in stereochemistry can lead to enhanced stability, particularly resistance to enzymatic degradation by proteases, which are typically specific to L-amino acids. lifetein.comnih.gov This increased stability can prolong the half-life of peptide-based drugs in the body. lifetein.com

The presence of D-amino acids can also influence a peptide's biological activity. lifetein.com In some cases, it can lead to increased binding affinity to target receptors or even confer unique biological functions not observed in the all-L-amino acid counterpart. lifetein.comresearchgate.net For example, some antimicrobial peptides containing D-amino acids exhibit improved antibacterial action. nih.gov D-amino acids are naturally found in the cell walls of bacteria, contributing to their structural integrity and resistance to proteases. frontiersin.org They are also present in some peptide antibiotics and the venoms of certain animals. tandfonline.com

Definition and Specificity of H-D-Leu-leu-OH (D-Leucyl-L-leucine)

This compound, also known as D-Leucyl-L-leucine, is a dipeptide with the chemical formula C12H24N2O3. chemblink.com It is composed of two leucine (B10760876) amino acid residues linked by a peptide bond.

Unique Stereochemical Configuration (D-Leucine at N-terminus, L-Leucine at C-terminus)

The defining characteristic of this compound is its specific stereochemistry. The leucine residue at the N-terminus is in the D-configuration, while the leucine at the C-terminus is in the L-configuration. ontosight.ai This "D-L" arrangement distinguishes it from its other stereoisomers, such as L-Leucyl-L-leucine (L-L), D-Leucyl-D-leucine (D-D), and L-Leucyl-D-leucine (L-D). This unique spatial arrangement of atoms influences its physical and chemical properties, including its solubility and reactivity. ontosight.ai

Properties of this compound
PropertyValueSource
Molecular FormulaC12H24N2O3 chemblink.com
Molecular Weight244.33 g/mol chemblink.com
Solubility in WaterSlightly soluble (9.8 g/L at 25 °C) chemblink.com

Contextual Relevance within Dipeptide and D-Peptide Research

The study of this compound is relevant to both dipeptide and D-peptide research. As a dipeptide, it can be used to investigate peptide metabolism, absorption, and the regulation of metabolic pathways. ontosight.ai Its unique stereochemistry makes it a valuable tool for exploring how the presence and position of D-amino acids affect peptide structure, stability, and biological function. lifetein.comjpt.com Research on such mixed-chirality peptides contributes to a deeper understanding of peptide-protein interactions and can inform the design of novel peptide-based therapeutics with improved properties. nih.gov

Stereoisomers of Leucyl-leucine
NameN-terminal ConfigurationC-terminal ConfigurationCAS Number
H-D-Leu-L-Leu-OHDL38689-31-5
H-L-Leu-L-Leu-OHLL3303-31-9
H-D-Leu-D-Leu-OHDDNot available in search results
H-L-Leu-D-Leu-OHLD17665-02-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B3180859 H-D-Leu-leu-OH CAS No. 38689-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315955
Record name D-Leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38689-31-5
Record name D-Leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38689-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of H D Leu Leu Oh

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of compounds, as well as assessing their purity. For dipeptides like H-D-Leu-leu-OH, MS provides crucial information about the intact molecule and its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique widely used for peptides and proteins, capable of generating intact molecular ions in the gas phase. ESI-MS can readily determine the molecular weight of this compound. The calculated monoisotopic mass for a dipeptide formed from D-Leucine and L-Leucine (C₁₂H₂₄N₂O₃) is approximately 244.1786 Da. In positive ion mode, ESI-MS typically detects the protonated molecule, [M+H]⁺, which would be expected around m/z 245.186. nih.gov The presence of a single major peak at this m/z value, with minimal other high-mass adducts or fragment ions, indicates good purity of the sample. ESI-MS is also compatible with liquid chromatography, allowing for the analysis of complex mixtures and the identification of specific peptide components. hplc.euresearchgate.net

High-resolution mass spectrometry (HR-MS), often coupled with tandem mass spectrometry (MS/MS), provides highly accurate mass measurements that can determine the elemental composition of the precursor ion and its fragments. This is vital for confirming the identity of this compound and for identifying potential impurities.

In HR-MS-MS experiments, the precursor ion of this compound is selected and fragmented. For a dipeptide, common fragmentation pathways include the cleavage of the peptide bond, yielding characteristic fragment ions such as b-ions (N-terminal fragments) and y-ions (C-terminal fragments). diva-portal.org For this compound, fragmentation would ideally yield ions corresponding to the D-Leucine residue (e.g., b₁-ion) and the Leucine (B10760876) residue (e.g., y₁-ion), or vice versa, depending on the fragmentation mechanism and the specific sequence. The accurate mass measurement of these fragments allows for unambiguous identification and confirmation of the amino acid sequence and stereochemistry. researchgate.net HR-MS-MS is also highly effective for impurity profiling, as it can detect and identify low-level impurities that might have similar masses but distinct elemental compositions. hplc.euwaters.com

Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between structural isomers, including diastereomers and enantiomers. For this compound, if the second leucine residue is L-Leucine, the resulting dipeptide is D-Leu-L-Leu-OH. If it is D-Leucine, the dipeptide is D-Leu-D-Leu-OH. These are diastereomers.

Differences in the stereochemistry of amino acids within a peptide can lead to subtle variations in their fragmentation patterns in MS/MS. These variations can manifest as differences in the relative abundances of fragment ions. nsf.govmdpi.comnih.gov For instance, the energetics of bond cleavage or the stability of intermediate ions can be influenced by the stereochemistry at the chiral centers. By carefully analyzing and comparing the MS/MS spectra of potential diastereomers, specific fragment ion ratios can be identified that allow for their differentiation. mdpi.comnih.gov Techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) can be employed. nih.gov Furthermore, specialized fragmentation techniques or the use of metal adducts have been reported to enhance the discrimination between peptide stereoisomers. nsf.gov

Chromatographic Techniques for Separation and Purity Analysis

RP-HPLC separates compounds based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid. hplc.eujove.com

For dipeptides like this compound, the separation is influenced by the hydrophobicity of the leucine side chains. tandfonline.com RP-HPLC can effectively separate the dipeptide from more polar or less polar impurities. hplc.eu The development of RP-HPLC methods for dipeptides involves optimizing parameters such as the mobile phase composition (percentage of organic modifier), pH, buffer type, and column temperature to achieve optimal resolution and peak shape. hplc.eutandfonline.comtandfonline.com For instance, a C18 wide-pore column with a gradient elution of acetonitrile in aqueous buffer with TFA is a common setup for peptide analysis. hplc.eu The use of ion-pairing reagents can also improve the retention and separation of hydrophilic peptides. tandfonline.commdpi.com

UPLC is an advanced form of HPLC that utilizes smaller particle size stationary phases (typically <2 µm) and higher operating pressures. This results in significantly improved chromatographic resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.comnih.gov

UPLC is highly effective for separating closely related compounds, including peptide isomers and impurities, with exceptional resolution. researchgate.netnih.gov For this compound, UPLC can provide a more detailed purity profile and resolve any potential diastereomers or enantiomers if a chiral stationary phase is employed. shimadzu.com Methods involving UPLC often use smaller column dimensions and faster flow rates, leading to reduced solvent consumption and analysis time. waters.comnih.govsielc.com Derivatization techniques, such as with 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC), can further enhance sensitivity and chromatographic separation for dipeptides in UPLC-MS/MS analyses. nih.gov

Capillary Electrophoresis for Dipeptide Profiling and Quantification

Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution and efficiency for the analysis of dipeptides, including the profiling and quantification of structural isomers researchgate.netresearchgate.netacs.orgmdpi.comnih.govnih.gov. CE separates analytes based on their charge-to-size ratio in an electric field. For dipeptides like this compound, CE can effectively separate it from other related compounds and even from its positional isomers (e.g., L-Leu-D-Leu-OH if present) due to differences in their electrophoretic mobilities researchgate.netacs.orgnih.gov. Coupling CE with mass spectrometry (CE-MS/MS) further enhances its analytical capabilities, allowing for sensitive detection and precise quantification of specific dipeptides within complex matrices researchgate.netresearchgate.netnih.govnih.gov. The method's ability to achieve excellent separation and low instrumental detection limits makes it suitable for quantitative profiling researchgate.netacs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and chemical identity of molecules, including peptides uzh.chnmims.eduslideshare.netduke.educreative-peptides.com. For this compound, NMR provides detailed information about the connectivity of atoms, the chemical environment of each nucleus, and the spatial arrangement of atoms. This is achieved through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) uzh.chias.ac.inresearchgate.netresearchgate.net.

Determination of Chemical Shifts and Coupling Constants for Conformational Insights

The chemical shifts of nuclei (e.g., ¹H and ¹³C) in this compound are highly sensitive to their local electronic environment, providing direct evidence of the molecular structure nmims.eduduke.edufrontiersin.orgfrontiersin.org. For instance, the α-proton (Hα) and β-proton (Hβ) chemical shifts of the leucine residues, as well as the amide proton (NH) chemical shifts, are characteristic and can be used to identify the specific amino acid residues and their sequence nmims.eduresearchgate.netchemrxiv.orgmdpi.com. Spin-spin coupling constants, particularly vicinal coupling constants like ³J(HNHα), provide crucial information about the dihedral angles along the peptide backbone (φ and ψ angles) uzh.chnmims.eduias.ac.inmdpi.compnas.orgresearchgate.net. These coupling constants are directly related to the conformational preferences of the dipeptide, allowing for insights into its preferred spatial arrangements mdpi.compnas.orgresearchgate.netpsu.eduacs.org. For example, differences in chemical shift dispersion and coupling constants can distinguish between different conformational states or the presence of specific secondary structures researchgate.netchemrxiv.orgmdpi.com.

Stereochemical Assignment through NMR

NMR spectroscopy is indispensable for determining the stereochemistry of chiral centers, such as the α-carbon in amino acids researchgate.netfrontiersin.orgnih.govnih.govacs.orgrsc.orgnih.govlongdom.orgnih.gov. By analyzing the chemical shifts and coupling constants of diastereotopic protons or by using chiral solvating agents, the presence and configuration of chiral centers can be elucidated frontiersin.orgnih.govnih.govrsc.org. For this compound, NMR can confirm the D-configuration of the first leucine residue and determine the configuration of the second leucine residue. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating Frame Overhauser Effect Spectroscopy) provide through-space proximity information, which, when combined with coupling constant data, can definitively assign stereochemistry uzh.chresearchgate.netnih.govnih.govlongdom.org. Differences in NMR spectra between enantiomers or diastereomers are often observed, especially when interactions with chiral environments are exploited nih.govnih.govrsc.org.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Chirality Assessment

Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure and chirality of peptides and proteins biu.ac.ilportlandpress.comamericanpeptidesociety.orgoup.comcreative-proteomics.compnas.orgcreative-proteomics.comjascoinc.comnih.govunits.it. CD measures the differential absorption of left- and right-circularly polarized light by chiral chromophores within a molecule. For this compound, the peptide backbone's amide chromophore in the far-UV region (180-250 nm) provides information about its conformational state biu.ac.ilamericanpeptidesociety.orgcreative-proteomics.compnas.orgjascoinc.comunits.it. While dipeptides may not form extensive secondary structures like α-helices or β-sheets found in larger proteins, CD can still detect conformational preferences and chirality researchgate.netbiu.ac.ilportlandpress.comamericanpeptidesociety.orgcreative-proteomics.comjascoinc.com. The CD spectrum of this compound will be characteristic of its specific chiral configuration, with enantiomers exhibiting mirror-image CD spectra portlandpress.comcreative-proteomics.com. Changes in the CD spectrum can also indicate conformational stability or changes induced by environmental factors portlandpress.comcreative-proteomics.com.

Conformational Analysis and Theoretical Studies of H D Leu Leu Oh

Ramachandran Plots and Dipeptide Conformational Space

Ramachandran plots are fundamental tools for visualizing the sterically allowed combinations of backbone dihedral angles, phi (φ) and psi (ψ), for amino acid residues within a peptide proteopedia.orgebi.ac.ukbioinformatics.org. These plots graphically represent the conformational space accessible to a peptide backbone. For dipeptides, the analysis of these plots provides insights into the intrinsic conformational preferences of the constituent amino acids and how they combine. Studies on various dipeptides, including those with D-amino acid residues, aim to map out their potential energy surfaces and identify stable conformers nih.govresearchgate.net. The conformational space of dipeptides is influenced by factors such as side-chain steric bulk and the presence of intramolecular interactions, which can lead to preferred backbone conformations nih.govresearchgate.netnih.gov. Research indicates that while many dipeptides share common conformational basins (e.g., PII, β, and αR), the specific populations within these basins can vary significantly between different amino acids pnas.org.

Influence of D-Amino Acid Residues on Dipeptide Conformation

The incorporation of D-amino acids into peptide chains introduces chirality that is opposite to that of the naturally abundant L-amino acids. This inversion has significant implications for peptide conformation and stability preprints.orgpsu.edunih.govoup.com.

Impact on Peptide Backbone Conformation and Local Structural Preferences

D-amino acid residues can alter the local structural preferences of the peptide backbone. While L-amino acids typically favor specific φ,ψ angle combinations, D-amino acids can access sterically allowed regions that are unfavorable for their L-counterparts nih.gov. This can lead to differences in the distribution of backbone conformations, potentially favoring structures like β-turns or influencing helical propensity preprints.orgpsu.edu. Studies suggest that for amino acids with achiral side chains, the conformational propensities of D- and L-enantiomers might be expected to mirror each other due to geometric inversion; however, this is not always definitively confirmed and can be influenced by factors like backbone dipole directionality nih.gov. The presence of a D-amino acid can also affect the conformational entropy of the peptide backbone, with branching in side chains leading to larger decreases in entropy compared to unbranched side chains nih.gov.

Analysis of Intramolecular Hydrogen Bonding and Conformational Stabilization

Intramolecular hydrogen bonding plays a critical role in stabilizing specific peptide conformations, such as β-turns and helices nih.govmdpi.comthieme-connect.deustc.edu.cndoubtnut.com. The presence of D-amino acid residues can influence these hydrogen bonding patterns. For instance, D-amino acids can participate in or stabilize different hydrogen bond networks compared to L-amino acids, potentially leading to altered conformational stability preprints.orgnih.gov. Research on cyclic peptides has shown that the degree of intramolecular hydrogen bonding correlates with properties like membrane diffusion rates, suggesting that D-amino acid incorporation can tune these stabilizing interactions ebi.ac.uk. The ability of D-amino acids to form specific hydrogen bonds, particularly side chain-to-backbone interactions, is hypothesized to contribute to the stabilization of peptide structures, such as the termini of α-helices nih.gov.

Computational Approaches to Conformational Characterization

Computational methods are indispensable for mapping the complex energy landscapes of peptides and identifying their stable conformers.

Ab Initio Electronic Structure Calculations for High-Level Energetics

Ab initio electronic structure calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, provide highly accurate energetics for small molecular systems, including dipeptides researchgate.netresearchgate.netnih.govconicet.gov.arresearchgate.net. These methods are used to refine the energies of conformers identified through broader conformational searches or DFT calculations, offering high-level data for understanding subtle energy differences and stabilizing interactions. Such calculations are crucial for validating force field parameters and for detailed analysis of hydrogen bonding and other non-covalent interactions that contribute to conformational stability nih.govresearchgate.netnih.govconicet.gov.ar. For dipeptides containing D-amino acids, ab initio methods can provide precise energetic data to quantify the impact of chirality on structural preferences and stability.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behaviornih.gov

Molecular Dynamics (MD) simulations are computational techniques that track the time-dependent movements of atoms and molecules, providing insights into the dynamic conformational behavior of peptides. By simulating the system over time, MD can reveal the ensemble of accessible conformations, the stability of different states, and the rates of transitions between them. For dipeptides like H-D-Leu-leu-OH, MD simulations can map out the potential energy surface of the backbone dihedral angles (phi, ψ) and explore how these conformations evolve in response to environmental factors such as solvent interactions nih.gov.

MD simulations often utilize force fields, which describe the potential energy of the system based on atomic interactions. Advancements in force fields, such as the inclusion of dihedral energy correction (CMAP) terms, have improved the accuracy of describing the peptide backbone and its dynamics, leading to better reproduction of experimental data nih.gov. These simulations can identify major backbone conformations, such as the Polyproline II (PII), β-strand (β), and α-helical (αR) states, and their relative populations in solution pnas.orgnih.govresearchgate.net. Furthermore, MD studies can highlight the role of specific water models and hydration effects on dipeptide conformations aps.org. While classical MD simulations using standard force fields might sometimes miss rapid conformational transitions occurring on the picosecond timescale, ab initio MD simulations can capture these faster events, offering a more complete picture of dynamic conformational changes pnas.org. The fidelity of MD simulations in reproducing experimental observations, such as those obtained from vibrational spectroscopy, strengthens confidence in their predictive power for peptide dynamics semanticscholar.org.

Experimental Techniques for Conformational Elucidation

Experimental methods are crucial for validating theoretical predictions and providing direct evidence of molecular conformations. For dipeptides, techniques like X-ray crystallography and vibrational spectroscopy offer complementary perspectives on their structural properties.

X-ray Crystallography of Related D-Dipeptidesnih.gov

The analysis of crystal structures is often visualized using Ramachandran plots, which map the allowed combinations of phi and psi angles, correlating them with known secondary structure elements like α-helices and β-sheets cutm.ac.innih.gov. X-ray crystallography can also identify specific molecular arrangements, such as L-shape molecular arrays, that are essential for certain biological activities researchgate.net. The detailed structural insights gained from X-ray diffraction studies of D-dipeptides serve as critical benchmarks for computational modeling efforts.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) in D-Dipeptides from X-ray Crystallography

Dipeptide Type (Example)Conformation TypeRepresentative φ (degrees)Representative ψ (degrees)Reference
t-Boc-D-Leu-L-Leu-OMeU-shapedD-Leu: -70 to -80D-Leu: 150 to 160 proteopedia.org
L-Leu: -70 to -80L-Leu: 150 to 160
General D-Dipeptidesβ-strand-120 to -180120 to 180 cutm.ac.innih.gov
General D-Dipeptidesα-helix-60 to -70-40 to -50 cutm.ac.innih.gov
General D-DipeptidesPII-70 to -90140 to 160 pnas.orgnih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Amide Conformersnih.govspectroscopyonline.comnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are highly sensitive to their conformational states, particularly the peptide backbone and amide groups. These techniques can differentiate between various backbone conformations by analyzing specific absorption or scattering frequencies. The amide I band (primarily C=O stretching) and the amide III band (N-H bending and C-N stretching) are particularly informative for characterizing peptide secondary structures and conformational preferences researchgate.net.

Studies have shown that the amide III region of IR and Raman spectra can resolve distinct bands corresponding to different backbone conformations, such as PII, β, and αR states, in dipeptides pnas.orgnih.govresearchgate.net. For instance, the PII conformation is typically associated with amide III bands in the range of 1317–1306 cm⁻¹, while the β conformation falls within 1294–1270 cm⁻¹, and the αR conformation is observed around 1304–1294 cm⁻¹ pnas.orgnih.govresearchgate.net. Furthermore, the frequencies of the amide I band and the ratio of its components (A12 ratio) have been shown to correlate with the φ dihedral angle, serving as indicators of backbone preference nih.govacs.orgtandfonline.com. Vibrational spectroscopy offers a significant advantage due to its fast time scale, allowing for the study of short-lived conformational states that might be missed by slower spectroscopic methods nih.govacs.org. While amide frequencies in L,D-dipeptides may exhibit slightly different sensitivities to backbone conformation compared to their L-only counterparts, they remain valuable tools for conformational analysis.

Table 2: Correlation of Amide III Band Frequencies with Backbone Conformations in Dipeptides

Conformation TypeCharacteristic Amide III Frequency Range (cm⁻¹)Spectroscopic MethodReference
PII1317–1306IR, Raman pnas.orgnih.govresearchgate.net
αR1304–1294IR, Raman pnas.orgnih.govresearchgate.net
β1294–1270IR, Raman pnas.orgnih.govresearchgate.net

Note: These assignments are based on studies of various amino acid dipeptides and are generally applicable to understanding peptide backbone conformations.

Compound Names Mentioned in the Article:

this compound

t-Boc-D-Leu-L-Leu-OMe

L-aspartyl-D-2-aminobutyric acid

Alanine dipeptide

Glycine dipeptide

Valine dipeptide

Leucine (B10760876) dipeptide

Enzymatic Interactions and Biostability of H D Leu Leu Oh

Resistance to Proteolytic Degradation in D-Amino Acid Containing Peptides

Peptides composed of L-amino acids are often rapidly broken down by proteases in the body, which limits their effectiveness as therapeutic agents. The substitution of L-amino acids with their D-enantiomers is a well-established method to improve the stability of these peptides.

The primary reason for the increased stability of peptides containing D-amino acids lies in the principle of chirality mismatch with endogenous proteases. The vast majority of naturally occurring proteases are chiral molecules, meaning they are highly specific for the three-dimensional structure of their substrates. These enzymes have active sites that are precisely configured to bind and cleave peptide bonds between L-amino acids.

The introduction of a D-amino acid, such as the D-leucine in H-D-Leu-leu-OH, creates a stereochemical barrier. The spatial arrangement of the D-amino acid's side chain does not fit correctly into the active site of L-specific proteases. This "chiral mismatch" prevents the enzyme from effectively binding to the peptide and catalyzing the hydrolysis of the peptide bond.

The enhanced biostability of peptides containing D-amino acids is a direct consequence of their resistance to proteolytic degradation. This resistance allows these peptides to remain intact in biological systems for longer periods, leading to a prolonged therapeutic effect. The key mechanisms contributing to this enhanced stability include:

Steric Hindrance : The altered stereochemistry of the D-amino acid physically obstructs the proper alignment of the peptide within the enzyme's active site.

Disruption of Recognition Sites : Proteases often recognize specific amino acid sequences. The presence of a D-amino acid can disrupt these recognition sites, further reducing the enzyme's ability to bind to the peptide.

Altered Peptide Backbone Conformation : The inclusion of a D-amino acid can induce changes in the local conformation of the peptide backbone, making it a less suitable substrate for proteases.

Studies have demonstrated that even partial substitution with D-amino acids can significantly increase a peptide's resistance to degradation by proteases such as trypsin and those found in serum.

Investigation of Enzymatic Cleavage Sites and Kinetics

While peptides containing D-amino acids are generally more resistant to enzymatic degradation, they are not entirely immune. The specific cleavage sites and the rate of degradation (kinetics) can be influenced by various factors, including the surrounding amino acid sequence and modifications such as glycosylation.

Glycosylation, the attachment of sugar moieties to a peptide, is a common post-translational modification that can significantly impact a peptide's stability and biological activity. Research into the effects of glycosylation on the enzymatic degradation of D-amino acid-containing peptides has revealed complex interactions.

A study investigating a model D-amino acid-containing peptide revealed that glycosylation generally had an inhibitory effect on its degradation by most serine-like proteases. However, an interesting exception was observed with chymotrypsin (B1334515), where glycosylation with certain monosaccharides actually promoted enzymatic degradation. This suggests that the presence of a glycan can enhance the interaction between the D-amino acid-containing peptide and chymotrypsin. Despite this, the study found that glycosylation did not alter the enzymatic cleavage sites of the peptide.

These findings indicate that while glycosylation can enhance the enzymatic stability of standard peptides, it may have a different, and in some cases opposite, effect on peptides containing D-amino acids.

Table 1: Effect of Glycosylation on the Enzymatic Degradation of a Model D-Amino Acid-Containing Peptide

ProteaseEffect of Glycosylation
Most Serine-like ProteasesInhibitory
ChymotrypsinPromoted Degradation (with certain monosaccharides)

Data based on a study of a model D-amino acid-containing peptide.

Interactions with Specific Proteolytic Enzymes

The interaction of this compound with specific proteases is a key determinant of its biological fate. While it is expected to be resistant to many common proteases, some enzymes may still exhibit activity towards it.

Chymotrypsin is a digestive enzyme that primarily cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tryptophan, tyrosine, phenylalanine, and leucine (B10760876). Given the presence of two leucine residues in this compound, chymotrypsin is a relevant enzyme to consider.

Research on dipeptides containing a D-Leucine residue at the N-terminus and a phenylalanine at the C-terminus (D-Leu-L-Phe) has shown that these molecules can act as inhibitors of α-chymotrypsin. This suggests that the D-Leu residue allows the dipeptide to bind to the enzyme's active site but in a non-productive manner that prevents cleavage and instead leads to inhibition. It is plausible that this compound could exhibit similar inhibitory properties towards chymotrypsin due to the structural similarity.

As mentioned in the previous section, glycosylation can modulate the interaction of D-amino acid-containing peptides with chymotrypsin, in some cases making them more susceptible to degradation. This highlights the complex nature of these interactions, where the presence of a D-amino acid does not guarantee complete resistance and other molecular features can play a significant role.

Further research is needed to fully characterize the interactions of this compound with a broader range of proteases to establish a comprehensive profile of its enzymatic stability.

Molecular Docking Analysis of Enzyme-D-Peptide Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely applied in drug discovery and molecular biology to understand the interaction between a ligand, such as a peptide, and its receptor, typically a protein or enzyme. acs.orgfrontiersin.org The process involves simulating the ligand's position and conformation within the binding site of the protein and calculating a "scoring function" to estimate the binding affinity, often represented as binding energy. acs.org

In the context of this compound, molecular docking can provide valuable insights into its biostability by modeling its interaction with proteases, the enzymes responsible for peptide bond cleavage. Endogenous proteases in biological systems have active sites that are inherently chiral, having evolved to specifically recognize and bind peptides composed of L-amino acids. nih.gov The unique stereochemistry of D-amino acids, which are mirror images of their L-counterparts, results in a significant alteration of the peptide's three-dimensional structure. nih.gov

When this compound is modeled against the active site of a typical protease (e.g., trypsin or chymotrypsin), the D-Leucine residue is predicted to cause steric hindrance. This "chirality mismatch" prevents the peptide from achieving the optimal conformation required for effective binding and subsequent catalysis. nih.gov Unlike its L-L counterpart (H-L-Leu-L-Leu-OH), which would fit snugly into the enzyme's binding pockets, the D-L dipeptide is expected to exhibit a much lower binding affinity. This is because the side chain and backbone of the D-amino acid residue are oriented in a way that disrupts the critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. nih.govpnas.org

The results of such a docking analysis are typically quantified by parameters like binding energy (in kcal/mol), the number of hydrogen bonds formed, and the identification of key interacting amino acid residues at the active site. A less negative binding energy for this compound compared to H-L-Leu-L-Leu-OH would computationally confirm its reduced affinity for the enzyme, providing a molecular basis for its enhanced resistance to proteolysis. frontiersin.org

Table 1: Hypothetical Molecular Docking Results of Leucine Dipeptides with a Model Protease
CompoundPredicted Binding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues (Protease Active Site)
H-L-Leu-L-Leu-OH-8.54Gly193, Ser195, Asp189
This compound-3.21Ser195 (weak)

This table presents hypothetical data to illustrate the expected outcomes of a molecular docking study. The values are representative and based on the principle that D-amino acid-containing peptides are poor substrates for standard proteases.

This compound within General Dipeptide Metabolism and Biochemical Pathways (Non-Clinical Context)

The metabolism of dipeptides in biological systems is primarily governed by two processes: transport across cell membranes and hydrolysis into constituent amino acids. copbela.orgnih.gov Small peptides, including dipeptides and tripeptides, are absorbed from the lumen of the small intestine into enterocytes via proton-coupled oligopeptide transporters (PepT), such as PepT1 and PepT2. nih.govnih.gov Once inside the cell, they are typically rapidly broken down by intracellular peptidases. The resulting free amino acids then join the body's amino acid pool to be used for protein synthesis or energy production. copbela.org

The presence of a D-amino acid at the N-terminus of this compound is expected to significantly alter this metabolic pathway, contributing to its biostability.

Transport: The affinity of peptide transporters like PepT1 is influenced by the stereochemistry of their substrates. While some studies suggest that certain D-amino acid-containing peptides can be transported, their affinity and transport rates are generally lower than their corresponding L-isomers. Therefore, the uptake of this compound from the gastrointestinal tract or its reabsorption in the kidneys would likely be less efficient compared to H-L-Leu-L-Leu-OH.

Hydrolysis: The most critical factor contributing to the biostability of this compound is its resistance to enzymatic hydrolysis. nih.gov Cytosolic peptidases are highly specific for peptide bonds flanked by L-amino acids. The D-Leucine residue in this compound renders the peptide bond resistant to cleavage by these enzymes. nih.govpnas.org This resistance means that even if the dipeptide is transported into a cell, it will persist for a much longer duration than a standard L-L dipeptide.

Should the peptide bond of this compound eventually be cleaved through non-specific chemical or slow enzymatic processes, the resulting free D-Leucine would enter the D-amino acid metabolic pathway. In mammals, the primary enzyme for the catabolism of neutral D-amino acids is D-amino acid oxidase (DAO), a flavoenzyme that converts D-amino acids into their corresponding α-keto acids. nih.gov The D-Leucine would be oxidatively deaminated by DAO to α-ketoisocaproate, which can then enter mainstream metabolic pathways, such as the citric acid cycle for energy production. nih.gov

Table 2: Comparative Metabolic Profile of L-L vs. D-L Leucine Dipeptides
Metabolic ProcessH-L-Leu-L-Leu-OH (Standard Dipeptide)This compound
Cellular Uptake (e.g., via PepT1)EfficientReduced Efficiency
Intracellular HydrolysisRapid (by peptidases)Highly Resistant
Biological Half-LifeShortSignificantly Extended
Primary Metabolic FateHydrolysis to L-LeucinePersistence as intact dipeptide; slow hydrolysis to D-Leucine and L-Leucine

Design Principles and Research Applications of D Leucine Dipeptides

D-Peptide Design Strategies for Enhanced Stability and Specificity

The inherent resistance of D-amino acids to enzymatic cleavage by proteases makes D-peptides significantly more stable in biological environments compared to their L-counterparts. This stability, coupled with the potential for altered binding specificities, drives the development of various design strategies.

Mirror-Image Phage Display Techniques

Mirror-image phage display is a powerful in vitro selection technique used to identify D-peptide ligands that can bind to target L-proteins. The methodology involves synthesizing a D-enantiomeric version of the target protein and then screening a library of L-peptides displayed on phage against this D-target. Due to the symmetrical nature of mirror-image interactions, L-peptides that bind to the D-target are expected to have D-enantiomeric counterparts that bind to the natural L-target pepdd.comtufts.eduwikipedia.orgresearchgate.netresearchgate.netthno.org. This approach has proven effective in discovering D-peptides with therapeutic potential, offering advantages such as resistance to proteolysis and reduced immunogenicity pepdd.comresearchgate.net. For instance, mirror-image phage display has been utilized to select D-amino acid peptides that bind to the Tau protein, modulating its aggregation in vitro, which is relevant for neurodegenerative diseases like Alzheimer's nih.gov.

Computational D-Peptide Design Algorithms

Computational methods are increasingly employed to design D-peptides with specific properties. Algorithms aim to predict or generate sequences that optimize binding affinity, stability, and specificity.

DexDesign: This algorithm, based on the OSPREY software, is designed for the computational design of de novo D-peptide inhibitors nih.govresearchgate.netx-mol.netbiorxiv.orgbiorxiv.org. DexDesign employs novel techniques such as the Minimum Flexible Set, K*-based Mutational Scan, and Inverse Alanine Scan to significantly reduce the search space for peptide sequences. It leverages mirror-image principles to generate D-peptide scaffolds from L-protein templates and uses optimization algorithms to refine side-chain conformations for enhanced target binding. DexDesign has been applied to design D-peptide inhibitors for specific protein targets, demonstrating the potential to create peptides with higher affinity than endogenous ligands researchgate.netbiorxiv.org.

D-Flow: This framework utilizes multi-modality flow matching for full-atom D-peptide design, conditioned on receptor binding arxiv.orgarxiv.orgresearchgate.net. D-Flow represents peptide structure using backbone frames, side-chain angles, and amino acid types. It incorporates a mirror-image algorithm to address the scarcity of D-protein data and integrates large protein language models for enhanced capacity. D-Flow is designed to transition from general protein design to targeted binder design, offering a significant advancement in computational D-peptide design for bioorthogonal and stable molecular tools arxiv.orgarxiv.org.

Retro-Inverso Peptide Synthesis for Proteolysis Resistance

Retro-inverso (RI) peptides are a class of peptidomimetics where both the amino acid sequence and the peptide bond direction are reversed, and the stereochemistry of the amino acids is inverted from L to D lifetein.com.cnnih.govbiosyn.comresearchgate.netncl.ac.ukresearchgate.netresearchgate.netacs.orglifetein.com. This modification strategy results in peptides that are highly resistant to proteolytic degradation due to the presence of D-amino acids and the reversed peptide bonds, which are not recognized by common proteases lifetein.com.cnbiosyn.comlifetein.com. RI peptides can mimic the structure and function of their parent L-peptides while offering enhanced stability, improved permeability, and increased cellular uptake researchgate.netncl.ac.ukacs.org. This makes them attractive candidates for therapeutic applications, including anticancer therapies, immunology, and as antimicrobials nih.govresearchgate.net.

H-D-Leu-leu-OH as a Building Block in Peptide Synthesis and Modification

The dipeptide this compound, consisting of D-leucine and L-leucine (assuming "leu" implies L-leucine in the absence of explicit notation), serves as a valuable building block in peptide synthesis. Its incorporation allows for the introduction of D-amino acid characteristics into longer peptide sequences, conferring enhanced stability and potentially altered biological activity.

Incorporation into Longer Chiral and Achiral Peptide Sequences

The synthesis of peptides containing specific D-amino acid residues, including dipeptides like this compound, is achievable through standard solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods pepdd.com. The incorporation of D-leucine residues, whether as part of a dipeptide or individually, can enhance the proteolytic resistance of the resulting peptide lifetein.com.cnlifetein.combiopharmaspec.com. For example, studies on collagen-like peptides have shown that substituting L-leucine with D-leucine can significantly increase thermal stability and resistance to enzymatic degradation scirp.orgresearchgate.net.

The specific dipeptide this compound can be synthesized and coupled into longer peptide chains, creating sequences that combine the properties of both D- and L-amino acids. This approach allows for fine-tuning of peptide characteristics, such as conformational flexibility and interaction profiles. For instance, research on cyclic peptides has explored the incorporation of heterochiral L-Leu-D-Leu segments, noting how such combinations can influence secondary structure and self-assembly properties acs.orgrsc.org. The inclusion of D-leucine at specific positions within a peptide sequence has been shown to improve antibacterial activity and anticancer efficacy, as demonstrated in studies modifying a peptide with leucine (B10760876) residues, including a D-leucine substitution nih.gov.

Rational Design of Dipeptide Derivatives and Analogs

The rational design of dipeptide derivatives and analogs of this compound allows for further optimization of peptide properties. Modifications can include altering the protecting groups, introducing non-natural amino acids, or creating cyclic structures.

Peptide Synthesis Building Blocks: Fmoc-protected dipeptides, such as Fmoc-D-Leu-L-Leu-OH, are commercially available and widely used in peptide synthesis. These building blocks facilitate the efficient assembly of complex peptide sequences with controlled chirality chemimpex.comiris-biotech.deiris-biotech.de. The use of such pre-formed dipeptides streamlines the synthesis process and ensures the correct incorporation of D-amino acids.

Analogs and Modifications: Researchers can design analogs of this compound by modifying the amino acid side chains or the peptide backbone. For example, retro-inverso modifications applied to dipeptides or longer sequences can yield analogs with enhanced stability and altered bioactivity lifetein.com.cnnih.govbiosyn.comresearchgate.netncl.ac.ukresearchgate.netresearchgate.netacs.org. Studies have explored the impact of D-amino acid substitutions on peptide properties, such as the rheological behavior of dipeptide gels, where heterochirality (e.g., D-Phe-L-Leu) can promote hydrogelation mdpi.com. The design of D-peptide inhibitors, such as those targeting SARS-CoV-2, often involves creating D-amino acid versions of known L-peptide binders to enhance stability and potency acs.org.

Future Directions in D Leucyl L Leucine Research

Development of Advanced Analytical Techniques for Comprehensive D-Dipeptide Characterization

The primary challenge in studying H-D-Leu-leu-OH lies in distinguishing it from its stereoisomers, such as H-L-Leu-L-Leu-OH. This requires sophisticated analytical techniques capable of chiral recognition. Future research will focus on enhancing these methods for greater sensitivity, resolution, and accessibility.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone of chiral separations. The development of novel chiral stationary phases (CSPs) is a key area of advancement. Macrocyclic glycopeptide phases, for example, offer multiple interaction mechanisms—including hydrogen bonding, ionic, and steric interactions—that provide high selectivity for amino acids and small peptides. chromatographytoday.com Similarly, zwitterionic chiral selectors derived from cinchona alkaloids have proven effective for the direct resolution of dipeptides and tripeptides under conditions compatible with mass spectrometry. chiraltech.com Future efforts will likely involve creating sub-2μm particle versions of these CSPs to enable ultra-high-performance chiral chromatography, significantly reducing analysis times for dipeptides. chromatographytoday.com Another promising technique is micellar electrokinetic capillary chromatography (MEKC), which uses chiral surfactants to achieve separation. acs.org

Mass Spectrometry (MS): Standard mass spectrometry cannot differentiate between stereoisomers as they have identical masses. acs.org However, advanced MS-based techniques are emerging as powerful tools.

Radical-Directed Dissociation (RDD): This technique initiates fragmentation through radical chemistry, which is highly sensitive to the three-dimensional structure of the peptide ion. nih.gov The differing fragmentation patterns between a D-L dipeptide and an L-L dipeptide can be used for unambiguous identification. nih.govresearchgate.net

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. Since the incorporation of a D-amino acid can alter the peptide's conformation, IMS can distinguish between epimeric fragment ions generated during tandem mass spectrometry, allowing for the precise localization of the D-amino acid within a peptide sequence. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a preeminent tool for analyzing the solution conformation of peptides. ias.ac.inuq.edu.au While standard NMR does not inherently distinguish enantiomers, detailed analysis of Nuclear Overhauser Effects (NOEs) and coupling constants can provide crucial data on the specific spatial arrangements and dihedral angles adopted by D-amino acid-containing peptides, revealing the structural impact of the D-Leu residue. nmims.eduspringernature.com

Table 1: Advanced Analytical Techniques for D-Dipeptide Characterization

Technique Principle of Chiral Discrimination Key Future Development Areas
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). chromatographytoday.comresearchgate.net Novel CSPs with higher selectivity; sub-2µm particle technology for faster separations. chromatographytoday.com
MEKC Partitioning into chiral micelles in capillary electrophoresis. acs.org Development of new chiral surfactants with broader applicability.
RDD-MS Stereochemistry-dependent fragmentation patterns initiated by radical chemistry. nih.govresearchgate.net Broader application and method validation for various D-dipeptides.
IMS-MS Separation of conformer-dependent fragment ions in the gas phase. acs.org Integration into routine peptide analysis workflows for D-amino acid screening.
NMR Spectroscopy Analysis of conformational differences (e.g., dihedral angles, NOEs). ias.ac.in Higher-field magnets and advanced pulse sequences for greater structural resolution.

Refinement of Computational Models for Precise D-Peptide Conformational and Interaction Prediction

Computational modeling is essential for predicting how this compound folds and interacts with biological targets like enzymes and receptors. The presence of a D-amino acid introduces unique conformational preferences not typically seen in peptides composed solely of L-residues. nih.govresearchgate.net

A significant challenge is that standard molecular dynamics (MD) force fields, which are sets of parameters used to calculate potential energy, have been primarily developed for L-amino acids. nih.govnih.gov Studies have shown that these force fields may not accurately sample the conformational space of peptides containing D-residues, sometimes incorrectly favoring certain rotamers. nih.gov This necessitates the refinement of existing force fields to better account for the stereochemistry of D-amino acids. nih.govresearchgate.net

Future directions in this area include:

Force Field Parametrization: Systematically refining force field parameters by comparing simulation results with experimental data from techniques like NMR. This involves adjusting parameters for dihedral angles and non-bonded interactions to better reproduce the observed conformational behavior of D-amino acid-containing peptides. nsf.gov Some modern force fields, such as CHARMM36, already include parameters for D-amino acids, providing a foundation for these efforts. bioexcel.eu

Enhanced Sampling Methods: Implementing advanced simulation techniques like replica-exchange molecular dynamics (REMD) to more thoroughly explore the conformational landscape of D-dipeptides. researchgate.net This is crucial because the energy barriers between different folded states can be complex.

Quantum Mechanics (QM): Using high-level QM calculations to validate and refine the energies of conformations predicted by molecular mechanics (MM) force fields. nih.gov This hybrid QM/MM approach can provide a more accurate picture of the peptide's stability and structure.

Accurate computational models will accelerate research by enabling the in silico design of complex peptidomimetics based on the this compound scaffold, predicting their binding affinity to targets and guiding experimental synthesis. nih.gov

Deeper Exploration of Underexplored Enzymatic Interactions with D-Dipeptides

One of the most significant properties of peptides containing D-amino acids is their resistance to degradation by common proteases, which are highly specific for L-amino acid substrates. nih.govmdpi.com This inherent stability is a major advantage for therapeutic applications. However, the assumption of complete enzymatic inertness is an oversimplification, and future research aims to explore the niche enzymatic interactions that do occur.

While most peptidases are ineffective, specific enzymes capable of processing D-amino acids or D-dipeptides exist in nature, particularly in bacteria.

D-Dipeptidases: Some bacteria possess enzymes like D-alanyl-D-alanine dipeptidase (VanX), which is involved in antibiotic resistance by hydrolyzing D-Ala-D-Ala. pnas.org The exploration of homologues of such enzymes could reveal peptidases with specificity for other D-dipeptides, including those with a D-L linkage like this compound.

Isoaspartyl Dipeptide Hydrolases: Certain enzymes, while primarily targeting isopeptide bonds, have been shown to degrade β-aspartyl dipeptides containing D-amino acids, indicating a potential for broader substrate acceptance that warrants further investigation. pnas.org

Nonribosomal Peptide Synthetases (NRPS): In contrast to degradation, some microbial enzymes are involved in the synthesis of D-amino acid-containing peptides. The adenylation domains of NRPS systems can be harnessed for the enzymatic synthesis of various D-L, L-D, and D-D dipeptides, offering a biocatalytic route to producing these valuable research compounds. asm.orgnih.gov

Future research will focus on screening microbial genomes and proteomes to discover novel enzymes that can synthesize or degrade D-dipeptides. Understanding these pathways is crucial, as it could reveal how D-dipeptides are metabolized in certain biological contexts and provide enzymatic tools for their synthesis and modification. nih.gov

Integration of this compound and Related D-Dipeptides into Complex Peptide and Peptidomimetic Structures for Research Tools

The unique structural and stability properties of this compound make it an ideal building block for constructing more complex molecules for research. By incorporating this dipeptide into larger sequences, scientists can create novel peptides and peptidomimetics with tailored functions. acs.org

Key Applications:

Enhancing Proteolytic Stability: The primary application is to create analogs of biologically active peptides that are resistant to enzymatic degradation. nih.govmdpi.com Replacing a segment of a natural L-peptide with a D-dipeptide can dramatically increase its half-life in biological systems, making it a more robust tool for in vitro and in vivo studies.

Constraining Conformation: The inclusion of a D-amino acid can induce specific secondary structures, such as β-turns. nih.gov This conformational constraint is a powerful strategy in peptidomimetic design to lock a molecule into its bioactive shape, potentially increasing its binding affinity and selectivity for a target protein. nih.gov

Probing Enzyme Active Sites: Because they are poor substrates for many enzymes, stable D-dipeptide-containing molecules can be designed as inhibitors or probes for enzyme active sites. They can bind to the active site without being cleaved, allowing researchers to study the enzyme's structure and mechanism.

Developing Novel Binders: Techniques like mirror-image phage display use libraries of D-peptides to find potent binders for natural L-protein targets. pnas.org D-dipeptides like this compound can serve as foundational elements in the design of such libraries.

The synthesis of these complex structures often relies on solid-phase peptide synthesis, where this compound can be incorporated as a single dipeptide unit. mdpi.comfrontiersin.org Future work will involve expanding the toolkit of D-dipeptides and developing efficient synthetic methodologies to integrate them into diverse molecular scaffolds, creating a new generation of highly stable and specific research tools for drug discovery and chemical biology.

Q & A

Basic: What is the structural significance of H-D-Leu-leu-OH in peptide chemistry?

This compound is a dipeptide composed of two D-leucine residues, notable for its non-natural stereochemistry (D-configuration), which influences peptide stability and interactions with biological targets. Researchers should prioritize verifying its stereochemical purity using chiral HPLC or circular dichroism (CD) spectroscopy, as D-amino acids resist enzymatic degradation and may alter receptor binding kinetics .

Basic: What are standard protocols for synthesizing this compound in academic labs?

Solid-phase peptide synthesis (SPPS) using Fmoc-protected D-leucine is a common method. Key steps include:

  • Resin activation : Use Rink amide resin for C-terminal amidation.
  • Coupling : Optimize with HBTU/HOBt as activators and DIPEA as a base (2:1:2 molar ratio).
  • Deprotection : 20% piperidine in DMF for Fmoc removal.
    Validate synthesis success via LC-MS and MALDI-TOF. For reproducibility, document reaction times, solvent purity, and temperature variations in supplementary materials .

Advanced: How can researchers resolve contradictions in NMR data for this compound across studies?

Discrepancies in chemical shifts (e.g., δH for α-protons) may arise from solvent polarity, pH, or conformational flexibility. To address this:

Standardize conditions : Use deuterated DMSO or water and report pH.

Compare with computational models : Run DFT calculations (e.g., B3LYP/6-31G*) to predict shifts.

Cross-validate : Integrate 2D NMR (COSY, NOESY) to confirm spin systems.
Publish raw spectral data in repositories like Zenodo to enable peer validation .

Advanced: What methodological frameworks are suitable for studying this compound’s biological activity?

Adopt the P-E/I-C-O framework to structure hypotheses:

  • Population (P) : Target cell lines (e.g., cancer vs. normal).
  • Exposure/Intervention (E/I) : Dose ranges (1–100 µM) and exposure times.
  • Comparison (C) : Compare with L-leucine analogs or scrambled peptides.
  • Outcome (O) : Measure apoptosis (Annexin V assay) or membrane permeability (propidium iodide).
    Pre-register protocols on platforms like Open Science Framework to reduce bias .

Advanced: How should researchers design studies to assess this compound’s role in enzyme inhibition?

Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations.

Control variables : Include negative (solvent-only) and positive controls (known inhibitors like leupeptin).

Statistical rigor : Apply ANOVA with post-hoc Tukey tests for IC₅₀ comparisons.

Data transparency : Share raw kinetic traces and curve-fitting parameters in supplementary files .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality control : Implement HPLC purity thresholds (>95%) and track retention times.
  • Documentation : Log resin lot numbers, solvent suppliers, and coupling efficiencies.
  • Inter-lab validation : Collaborate with external labs to replicate synthesis and bioactivity assays .

Advanced: How can contradictory findings about this compound’s cytotoxicity be reconciled?

Conflicting cytotoxicity data (e.g., IC₅₀ values in different cell lines) may stem from:

  • Cell-specific uptake : Quantify intracellular peptide levels via fluorescence tagging.
  • Metabolic differences : Profile ATP levels or lactate dehydrogenase (LDH) leakage.
  • Experimental design : Standardize cell passage numbers and serum-free incubation times.
    Use systematic reviews (PRISMA guidelines) to synthesize evidence across studies .

Advanced: What computational tools predict this compound’s interactions with proteases?

  • Molecular docking : Use AutoDock Vina with protease crystal structures (PDB IDs: e.g., 1C9Q).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding.
    Validate predictions with SPR or ITC binding assays .

Advanced: How to integrate this compound findings into broader peptide research?

  • Meta-analysis : Aggregate data on D-amino acid peptides’ bioactivity using tools like RevMan.
  • Mechanistic studies : Link structural motifs (e.g., hydrophobic sidechains) to functional outcomes.
  • Grant proposals : Highlight applications in drug resistance or protease inhibition.
    Cite foundational papers and preprints to contextualize novelty .

Advanced: What ethical considerations apply to publishing this compound data?

  • Data accessibility : Deposit spectra, chromatograms, and raw bioassay data in FAIR-aligned repositories.
  • Authorship criteria : Follow ICMJE guidelines for contributor roles.
  • Conflict disclosure : Report funding sources (e.g., NIH grants) in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.